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Compound of Interest

Compound Name: Spirapril

Cat. No.: B1681985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the angiotensin-converting

enzyme (ACE) inhibitor, Spirapril. It covers its developmental history, mechanism of action,

pharmacokinetic and pharmacodynamic properties, and clinical trial outcomes, presenting data

in a structured format suitable for scientific and research audiences.

Introduction and Developmental History
Spirapril is a non-sulfhydryl, dicarboxy-group ACE inhibitor developed for the treatment of

hypertension.[1][2] The synthesis of Spirapril and its active metabolite, Spiraprilat, was

described in research aimed at identifying potent and sustained ACE inhibitors.[3] From this

work, Spirapril was selected for further clinical evaluation as an antihypertensive agent.[3]

Developed by Schwarz Pharma, the drug has been marketed under trade names such as

Quadropril and Renormax.[4] It was patented in 1980 and received approval for medical use in

1995.[1]

Spirapril is a prodrug, meaning it is administered in an inactive form and is converted in the

body to its pharmacologically active metabolite, Spiraprilat, through esterolysis in the liver.[2]

[5] This biotransformation is a critical step in its mechanism of action. A key feature that

emerged during its development is its dual pathway of elimination via both hepatic and renal

routes, which distinguishes it from ACE inhibitors that are predominantly cleared by the

kidneys.[1] This property suggests potential utility in patients with renal impairment, although its

effects on renal function have been a subject of ongoing evaluation.[1][2]
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Mechanism of Action
Spirapril's therapeutic effect is derived from the activity of its metabolite, Spiraprilat.[6] The

primary mechanism of action is the potent and competitive inhibition of the angiotensin-

converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system

(RAAS).[4][7]

The role of ACE involves two main actions:

Conversion of Angiotensin I to Angiotensin II: ACE catalyzes the conversion of the inactive

peptide angiotensin I to the potent vasoconstrictor angiotensin II.[6] Angiotensin II constricts

blood vessels, leading to increased blood pressure, and stimulates the adrenal cortex to

secrete aldosterone.[8]

Degradation of Bradykinin: ACE, which is identical to kininase II, is also responsible for the

breakdown of bradykinin, a potent vasodilator.[6]

By inhibiting ACE, Spiraprilat blocks the formation of angiotensin II and prevents the

degradation of bradykinin. This dual effect leads to:

Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax and widen.[4]

Reduced Aldosterone Secretion: Lower angiotensin II levels decrease aldosterone

production, leading to reduced sodium and water retention by the kidneys.[4][7]

Increased Bradykinin Levels: Potentiation of the vasodilator bradykinin further contributes to

the antihypertensive effect.[6]

The combined result is a reduction in total peripheral vascular resistance, leading to a

decrease in blood pressure.[4][9]
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Fig. 1: Mechanism of Spiraprilat in the RAAS Pathway.

Pharmacokinetic Profile
Spirapril is administered as a prodrug and undergoes significant first-pass metabolism to form

the active diacid, Spiraprilat.[5] The pharmacokinetic properties of both the parent drug and its

active metabolite have been characterized in various populations.

Table 1: Pharmacokinetic Parameters of Spirapril and Spiraprilat
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Parameter
Spirapril (Parent
Drug)

Spiraprilat (Active
Metabolite)

Reference(s)

Oral Bioavailability ~50%
Virtually zero (if
administered
directly)

[5]

Time to Peak Plasma

Conc. (Tmax)
Not specified 2-3 hours [10]

Elimination Half-life

(t½)

20-50 minutes

(monophasic)

~35-40 hours

(terminal phase)
[5][10]

Plasma Clearance 56 L/h 10 L/h [5]

Renal Clearance 11 L/h 7.6 L/h [5]

Volume of Distribution

(Vd)
28 L 43 L [5]

Primary Route of

Metabolism
Hepatic esterolysis - [5]

| Primary Routes of Elimination | - | Dual: Renal and Hepatic |[1] |

Effect of Renal Impairment: The pharmacokinetics of the parent drug, Spirapril, are not

significantly affected by renal impairment. However, in patients with severe renal impairment,

concentrations of the active metabolite, Spiraprilat, can increase significantly, with Cmax

values 2-3 times higher and AUC values 5-6 times higher than in individuals with normal

renal function.[11][12] Despite this, the presence of a substantial non-renal elimination

pathway minimizes the risk of drug accumulation with multiple doses.[2][11]

Effect of Hepatic Impairment: In patients with liver cirrhosis, the bioavailability of Spiraprilat

is significantly reduced.[13]

Effect of Age: Plasma concentrations of both Spirapril and Spiraprilat are increased by

approximately 30% in elderly patients.[5]

Clinical Development and Efficacy
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Spirapril has been evaluated in numerous clinical trials for the treatment of mild-to-moderate

essential hypertension.[10]

Dose-Finding and Efficacy Studies
Dose-ranging studies established that Spirapril administered at 6 mg once daily was an

effective dose for most patients, with a flat dose-response curve for doses between 6 and 24

mg/day.[2][10] Doses of 1-3 mg/day were found to be less effective.[10]

A large-scale, multicenter, post-marketing surveillance study involving 5,000 patients with

arterial hypertension provides a robust overview of its efficacy and tolerability in a real-world

setting.

Table 2: Efficacy Results from Post-Marketing Surveillance Study (N=5,000)

Parameter Result

Primary Dosage 6 mg once daily

Responder Rate (Systolic BP) 89.4%

Responder Rate (Diastolic BP) 85.4%

Overall Incidence of Side Effects 2.9%

Incidence of Cough 0.88%

Source:[14]

In comparative trials, Spirapril demonstrated antihypertensive efficacy at least as effective as

other ACE inhibitors, including enalapril and captopril.[2][10] Furthermore, 24-hour ambulatory

blood pressure monitoring has shown a trough-to-peak ratio of up to 0.84, indicating a long

duration of action suitable for once-daily dosing.[10]

Experimental Protocol: Representative Clinical Trial
Design
The clinical development of Spirapril involved randomized, double-blind, placebo-controlled

trials. A representative methodology for assessing efficacy in patients with essential
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hypertension is outlined below.
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Fig. 2: Generalized Workflow for a Hypertension Clinical Trial.

Methodology Details:

Study Design: A randomized, double-blind, placebo-controlled, crossover, or parallel-group

trial.[15]

Patient Population: Adult men and women with a diagnosis of mild-to-moderate essential

hypertension, often defined by a diastolic blood pressure (DBP) between 95 and 115 mmHg

after a washout period.[11]

Washout and Run-in: Patients typically undergo a washout period to eliminate previous

antihypertensive medications, followed by a single-blind placebo run-in period of 2-4 weeks

to establish a stable baseline blood pressure.[11]

Intervention: Patients are randomized to receive a once-daily oral dose of Spirapril (e.g., 6

mg) or a matching placebo/active comparator for a predefined treatment period (e.g., 4 to 8

weeks).[11]

Primary Endpoints: The primary efficacy endpoint is typically the change from baseline in

trough sitting or ambulatory systolic and diastolic blood pressure.[2]

Safety and Tolerability: Assessed through the monitoring and reporting of all adverse events,

laboratory tests, and physical examinations throughout the study.[14]

Safety and Tolerability
Spirapril is generally well-tolerated, with an adverse event profile similar to other ACE

inhibitors.[2] In the large surveillance study of 5,000 patients, the overall incidence of side

effects was low at 2.9%.[14] Notably, the incidence of cough, a common side effect associated

with ACE inhibitors, was reported in only 0.88% of patients, which may suggest a potential

advantage.[10][14] No clinically relevant drug interactions were observed with glibenclamide,

diclofenac, cimetidine, rifampicin, hydrochlorothiazide, or nicardipine.[5]

Conclusion
Spirapril is a potent, long-acting ACE inhibitor with a well-characterized mechanism of action

and pharmacokinetic profile. Its development was marked by the identification of a dual
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elimination pathway, offering a potential therapeutic advantage in certain patient populations.

Clinical trials have consistently demonstrated its efficacy in lowering blood pressure with a

favorable safety and tolerability profile, establishing it as a valuable agent in the management

of hypertension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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